

Cyclobutyl Phenyl Ketone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclobutyl phenyl ketone*

Cat. No.: *B1583845*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclobutyl phenyl ketone, a readily accessible aromatic ketone, has emerged as a pivotal building block in organic synthesis. Its unique structural combination of a strained four-membered ring and a reactive keto-phenyl moiety provides a versatile platform for the construction of complex molecular architectures. This guide delves into the synthesis, properties, and key synthetic applications of **cyclobutyl phenyl ketone**, with a particular focus on its role in the development of medicinally relevant compounds. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Properties

Cyclobutyl phenyl ketone is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Cyclobutyl Phenyl Ketone**[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₁₁ H ₁₂ O
Molecular Weight	160.21 g/mol
Boiling Point	114-118 °C at 7 mmHg
Density	1.05 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.547
Flash Point	>230 °F (>110 °C)
Appearance	Clear liquid
Color	Colorless to Yellow to Green
Solubility	Soluble in most organic solvents (e.g., alcohols, ethers, dichloromethane). Poorly soluble in water.

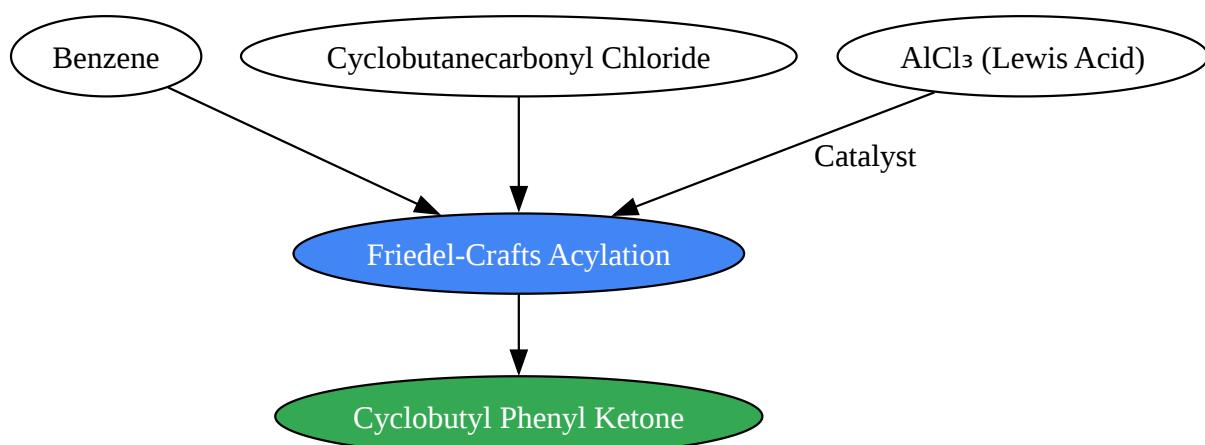

The spectroscopic data for **cyclobutyl phenyl ketone** are crucial for its identification and characterization. A summary of its key spectroscopic features is provided in Table 2.

Table 2: Spectroscopic Data of **Cyclobutyl Phenyl Ketone**^[3]

Spectroscopy	Key Features
¹ H NMR (CDCl ₃)	Aromatic protons (multiplet, ~7.4-8.0 ppm), Methine proton of cyclobutane (quintet, ~3.6 ppm), Methylene protons of cyclobutane (multiplets, ~1.8-2.4 ppm)
¹³ C NMR (CDCl ₃)	Carbonyl carbon (~200 ppm), Aromatic carbons (~128-137 ppm), Methine carbon of cyclobutane (~45 ppm), Methylene carbons of cyclobutane (~18, 25 ppm)
IR (Neat)	C=O stretch (~1680 cm ⁻¹), Aromatic C-H stretch (~3060 cm ⁻¹), Aliphatic C-H stretch (~2850-2980 cm ⁻¹)
Mass Spec (EI)	Molecular ion (m/z) = 160

Synthesis of Cyclobutyl Phenyl Ketone

The most common and efficient method for the synthesis of **cyclobutyl phenyl ketone** is the Friedel-Crafts acylation of benzene using cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).^[4]^[5]

[Click to download full resolution via product page](#)

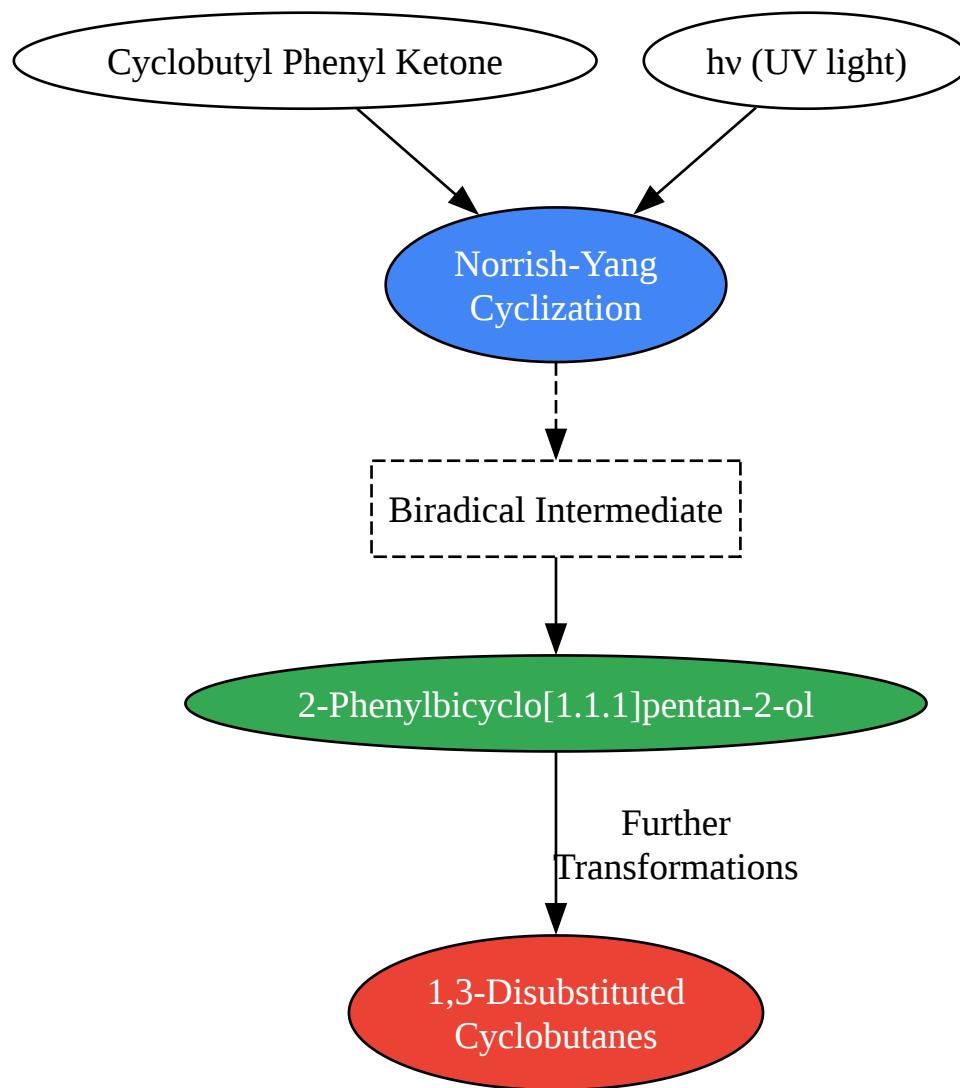
Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Anhydrous benzene (C_6H_6)
- Cyclobutanecarbonyl chloride (C_4H_7COCl)
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous dichloromethane (DCM, CH_2Cl_2)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:[6][7][8]

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- In the dropping funnel, place a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Add the cyclobutanecarbonyl chloride solution dropwise to the stirred $AlCl_3$ suspension over 30 minutes, maintaining the temperature below 10 °C.


- After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **cyclobutyl phenyl ketone** as a clear liquid.

Key Synthetic Applications

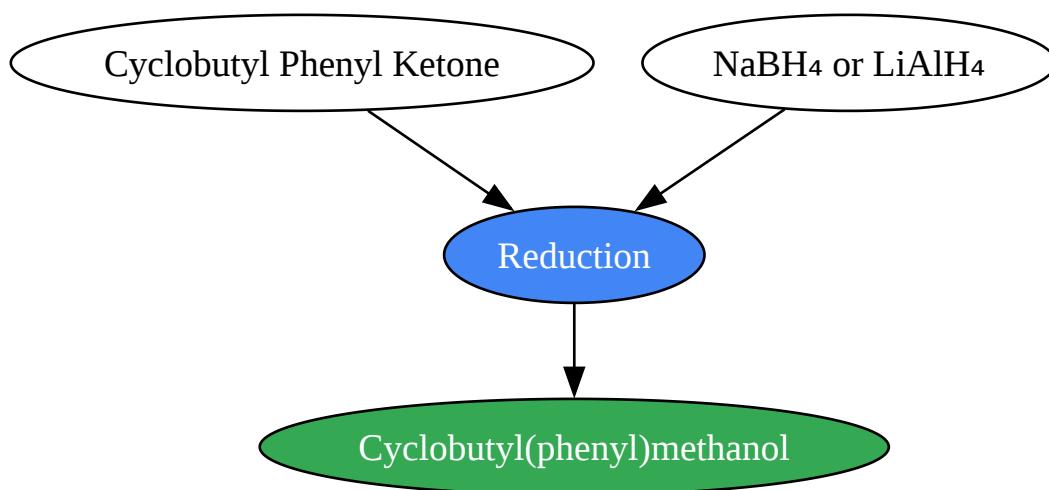
Cyclobutyl phenyl ketone serves as a versatile precursor for a variety of valuable organic molecules. Its key transformations include photochemical cyclizations, reductions, and additions of organometallic reagents.

Norrish-Yang Cyclization: Access to Bicyclo[1.1.1]pentanes

A significant application of **cyclobutyl phenyl ketone** is its participation in the Norrish-Yang cyclization, a photochemical reaction that yields 2-phenylbicyclo[1.1.1]pentan-2-ol.^{[9][10][11]} This bicyclic alcohol is a valuable intermediate for the synthesis of 1,3-disubstituted cyclobutanes, which are increasingly recognized as important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and provide metabolic stability.^{[12][13]}

[Click to download full resolution via product page](#)

Materials:


- **Cyclobutyl phenyl ketone**
- Anhydrous benzene or acetonitrile
- UV photoreactor (e.g., with a medium-pressure mercury lamp)
- Quartz reaction vessel

Procedure:[9][14]

- Prepare a dilute solution (e.g., 0.05 M) of **cyclobutyl phenyl ketone** in anhydrous benzene or acetonitrile in a quartz reaction vessel.
- Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.
- Place the reaction vessel in a UV photoreactor and irradiate with a medium-pressure mercury lamp (e.g., 450 W) while maintaining a cool temperature (e.g., using a cooling fan or water bath).
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within several hours.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting 2-phenylbicyclo[1.1.1]pentan-2-ol by column chromatography on silica gel.

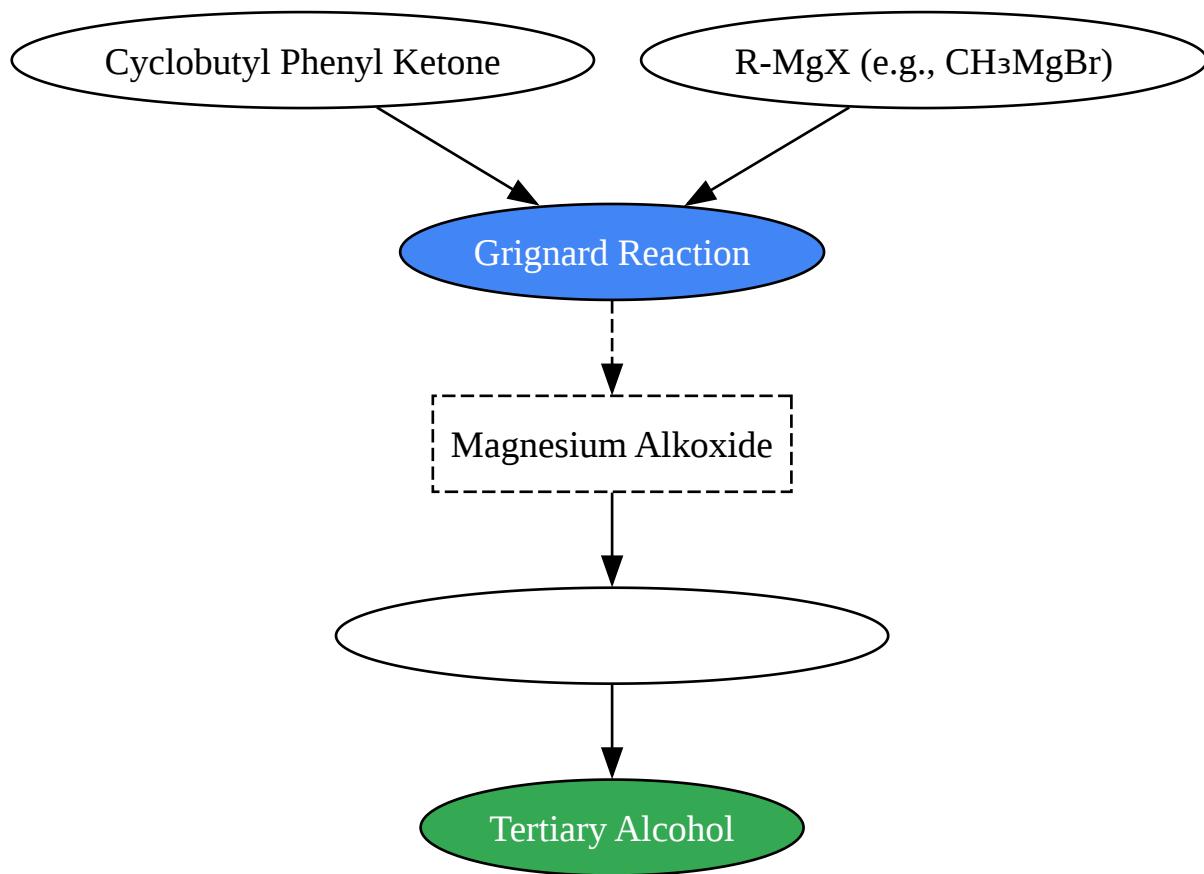
Reduction to Alcohols

The carbonyl group of **cyclobutyl phenyl ketone** can be readily reduced to a secondary alcohol, cyclobutyl(phenyl)methanol, using common reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[15]

[Click to download full resolution via product page](#)

Materials:

- **Cyclobutyl phenyl ketone**
- Methanol (MeOH) or Ethanol (EtOH)
- Sodium borohydride (NaBH₄)
- Deionized water
- Hydrochloric acid (HCl), dilute
- Diethyl ether or ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)


Procedure:[15]

- Dissolve **cyclobutyl phenyl ketone** (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
- After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for another 1-2 hours.
- Quench the reaction by the slow addition of deionized water.
- Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.
- Extract the product with diethyl ether or ethyl acetate (3 times).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.

- Purify the crude cyclobutyl(phenyl)methanol by column chromatography on silica gel if necessary.

Grignard Reaction: Formation of Tertiary Alcohols

The addition of Grignard reagents to the carbonyl group of **cyclobutyl phenyl ketone** provides a straightforward route to tertiary alcohols. For example, reaction with methylmagnesium bromide yields 1-cyclobutyl-1-phenylethanol.

[Click to download full resolution via product page](#)

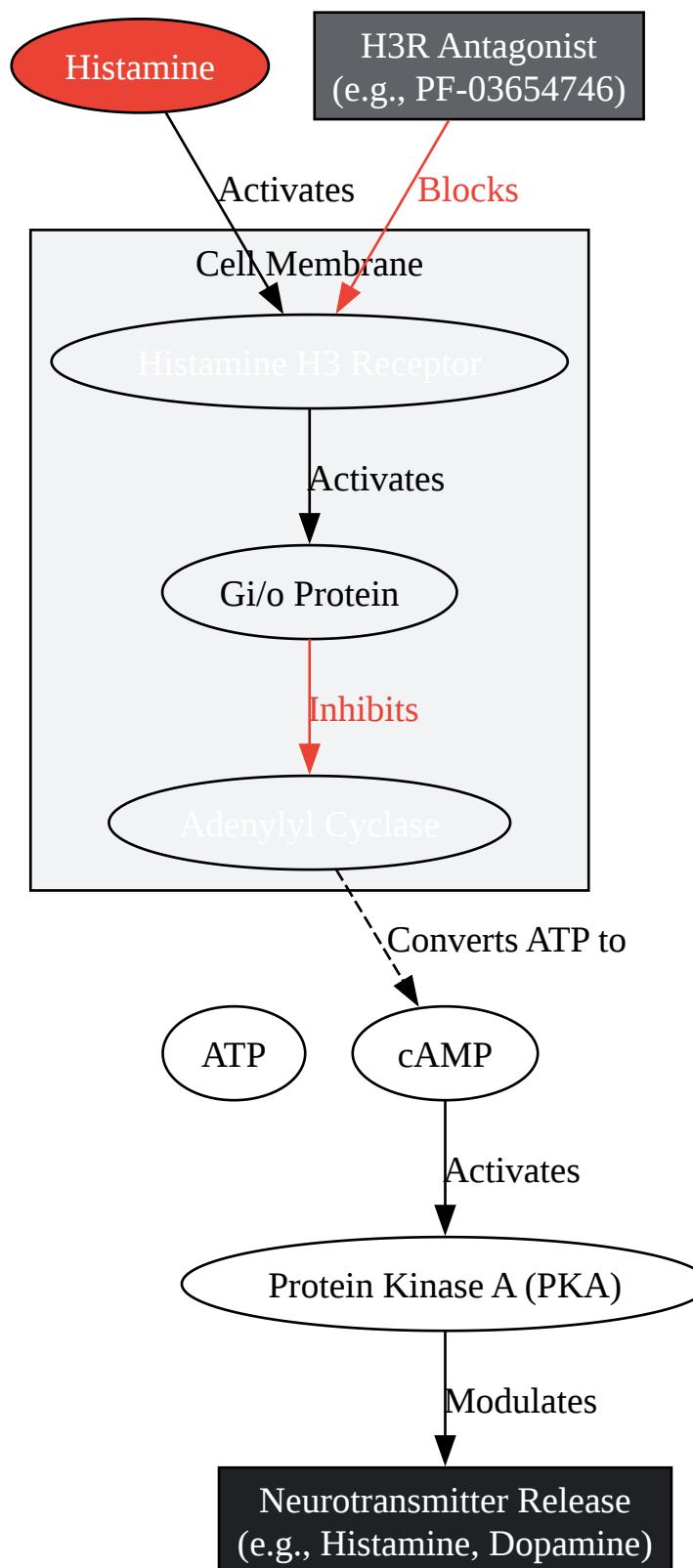
Materials:

- Cyclobutyl phenyl ketone**
- Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether
- Anhydrous tetrahydrofuran (THF) or diethyl ether

- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:[8][16]

- In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve **cyclobutyl phenyl ketone** (1.0 equivalent) in anhydrous THF or diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether (3 times).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude 1-cyclobutyl-1-phenylethanol by column chromatography on silica gel.


Application in Drug Discovery and Medicinal Chemistry

The cyclobutane motif is of growing interest in drug design as it offers a three-dimensional scaffold that can improve the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[17] Derivatives of **cyclobutyl phenyl ketone** are valuable intermediates in the synthesis of such bioactive compounds.

One notable example is the development of histamine H3 receptor antagonists. The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters.[\[18\]](#) Antagonists of this receptor have therapeutic potential for treating a range of neurological and psychiatric disorders. The clinical candidate PF-03654746, a potent and selective histamine H3 receptor antagonist, features a 1,3-disubstituted cyclobutane core that can be conceptually derived from **cyclobutyl phenyl ketone**.[\[19\]](#)[\[20\]](#)

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the release of neurotransmitters. H3 receptor antagonists block this pathway, leading to an increase in neurotransmitter release.[\[3\]](#)[\[14\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Conclusion

Cyclobutyl phenyl ketone is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its ketone and cyclobutane functionalities make it an attractive starting material for the synthesis of complex organic molecules. The ability to generate unique three-dimensional scaffolds, such as bicyclo[1.1.1]pentanes and 1,3-disubstituted cyclobutanes, highlights its significance in modern medicinal chemistry and drug discovery. The detailed experimental protocols provided in this guide offer a practical resource for researchers to utilize **cyclobutyl phenyl ketone** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 2. CYCLOBUTYL PHENYL KETONE CAS#: 5407-98-7 [m.chemicalbook.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. DSpace [open.bu.edu]
- 9. The histamine H3 receptor modulates dopamine D2 receptor-dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. Formal γ -C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. open.metu.edu.tr [open.metu.edu.tr]
- 17. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 19. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclobutyl Phenyl Ketone: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583845#cyclobutyl-phenyl-ketone-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com